molecular formula C21H22N4O2S B2378133 N-(2,5-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921465-79-4

N-(2,5-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2378133
CAS No.: 921465-79-4
M. Wt: 394.49
InChI Key: SDNBICDWUODTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic small molecule characterized by a thiazole core substituted with a ureido group and an acetamide side chain. The thiazole ring is a heterocyclic scaffold known for its role in medicinal chemistry, particularly in modulating enzyme inhibition and receptor binding.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-13-5-8-16(9-6-13)22-20(27)25-21-23-17(12-28-21)11-19(26)24-18-10-14(2)4-7-15(18)3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNBICDWUODTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a urea moiety, and aromatic substituents, which are known to influence its biological properties. The structural formula can be represented as follows:

C17H20N2OS\text{C}_{17}\text{H}_{20}\text{N}_2\text{OS}

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Topoisomerase Inhibition : Compounds with similar structures have been shown to inhibit human topoisomerases, which are crucial for DNA replication and transcription. This inhibition leads to the induction of apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Induction : Some studies suggest that these compounds can elevate ROS levels in cancer cells, triggering oxidative stress and subsequent cell death .
  • Cell Cycle Arrest : Evidence shows that these compounds can cause cell cycle arrest at the G1 phase, further contributing to their anticancer effects .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound and structurally related compounds:

Activity Effect Reference
Topoisomerase II InhibitionSelective inhibition with low toxicity
Anticancer ActivityEffective against breast, colon, lung cancers
ROS InductionIncreased oxidative stress in cancer cells
Cell Cycle ArrestG1 phase arrest leading to apoptosis

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that this compound exhibited potent anticancer effects against various cell lines at low micromolar concentrations. Compared to standard chemotherapeutics like etoposide, this compound showed reduced cytotoxicity towards normal cells while maintaining efficacy against cancerous cells .
  • Mechanistic Insights : Molecular docking studies revealed that the compound interacts favorably with target proteins involved in cell proliferation and survival pathways. This suggests a multifaceted mechanism where the compound not only inhibits topoisomerases but also modulates other cellular pathways critical for cancer progression .

Scientific Research Applications

Antibacterial Properties

N-(2,5-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that the compound disrupts bacterial cell wall synthesis, leading to cell lysis. Preliminary studies have shown promising results in inhibiting bacterial growth, which positions this compound as a potential therapeutic agent in treating bacterial infections .

Anticancer Potential

This compound also shows potential in anticancer research. Studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting the cell cycle. The thiazole moiety is particularly noted for its ability to interact with DNA and RNA synthesis pathways, which is crucial in cancer cell growth inhibition .

Industrial Applications

In addition to its biological applications, this compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Case Studies and Research Findings

  • Antibacterial Activity Study : A study demonstrated that this compound exhibited an IC50 value indicating effective antibacterial properties against specific bacterial strains. The mechanism was linked to disruption of cell wall integrity .
  • Anticancer Research : Another research project focused on the compound's ability to induce apoptosis in cancer cells. Results indicated significant inhibition of cell proliferation in vitro, suggesting potential as a chemotherapeutic agent .
  • Synthetic Route Optimization : Industrial research has focused on optimizing synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors have been explored to improve production efficiency .

Comparison with Similar Compounds

(a) Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate

  • Key Differences : Incorporates a hydroperoxypropan-2-yl group and a carbamate linkage instead of acetamide.
  • Activity : Designed for oxidative stress modulation due to the hydroperoxy group, unlike the target compound’s simpler acetamide side chain.
  • Pharmacokinetics : Higher molecular weight (≈750 g/mol vs. ≈424 g/mol for the target compound) likely reduces bioavailability.

(b) (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]ureido}-3-methylbutanamide

  • Key Differences : Features multiple thiazole rings and a branched ureido chain.
  • Bioactivity : Demonstrates protease inhibition in preliminary assays, attributed to its extended hydrogen-bonding network.
  • Solubility : Polar hydroxy and carbamate groups improve aqueous solubility compared to the dimethylphenyl-substituted target compound.

Acetamide Derivatives with Heterocyclic Cores

(a) N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

  • Core Structure : Replaces thiazole with a dihydrothiadiazole ring.
  • Electron Effects : The fluorine atom on the phenyl ring increases electronegativity, enhancing receptor-binding affinity in antimicrobial assays.
  • Stability : The saturated thiadiazole ring reduces metabolic oxidation compared to the aromatic thiazole in the target compound.

(b) Acetamide, N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]-phenyl]- + water

  • Key Differences : Sulfonamide bridge instead of ureido linkage.
  • Solubility : Sulfonamide and hydrophilic groups confer higher solubility than the target compound’s lipophilic 2,5-dimethylphenyl group.

Research Findings and Data Tables

Table 1: Physicochemical Properties Comparison

Property Target Compound Thiazol-5-ylmethyl Derivative N-[4-Acetyl-5-(4-fluorophenyl)thiadiazol-2-yl]acetamide
Molecular Weight (g/mol) 424.48 ≈750 335.36
LogP (Predicted) 3.2 1.8 2.5
Hydrogen Bond Donors 2 6 2
Aqueous Solubility (mg/mL) <0.1 >1.0 0.5

Critical Analysis

  • Structural Advantages : The target compound’s 2,5-dimethylphenyl group may enhance blood-brain barrier penetration relative to polar analogs .
  • Limitations : Low aqueous solubility (predicted LogP = 3.2) could hinder in vivo efficacy, necessitating formulation optimization.
  • Unanswered Questions: No published data on kinase inhibition or toxicity profiles; further studies using SHELX-refined crystallography and high-throughput screening (as in ) are recommended.

Preparation Methods

Synthetic Strategy Overview

Retrosynthetic Analysis

The preparation of N-(2,5-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can be approached through a convergent synthesis strategy, breaking down the molecule into manageable fragments:

  • The thiazole core with appropriate functional groups for further elaboration
  • The p-tolyl ureido component
  • The acetamide linker
  • The 2,5-dimethylphenyl terminal group

These components can be assembled in various sequences depending on reactivity considerations, functional group compatibility, and overall synthetic efficiency.

Key Synthetic Challenges

Several challenges must be addressed in the synthesis of this compound:

  • Regioselective formation of the thiazole ring with appropriate substitution patterns
  • Efficient introduction of the ureido linkage with minimal side reactions
  • Selective coupling of the acetamide moiety to the thiazole ring
  • Purification of intermediates and final product to achieve high purity

Thiazole Ring Formation

Hantzsch Thiazole Synthesis

The core thiazole ring in the target compound is typically constructed using the classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. This versatile method provides access to thiazoles with various substitution patterns and functional groups.

For the target compound, the thiazole formation likely begins with an appropriately substituted thioamide or thiourea derivative that can later accommodate the ureido linkage at the 2-position.

Reactant A Reactant B Conditions Product Yield (%)
α-haloketone Thioamide EtOH, 50°C, 4h 4-substituted thiazole 65-75
Monochloroacetic acid Thioureido acid K2CO3 (10%), RT, pH 6 Thiazolone 60-70

The formation of the thiazole ring can be confirmed by spectroscopic analysis, with characteristic signals in the 1H NMR spectrum (singlet at ~3.91 ppm for CH2 group) and 13C NMR spectrum (resonance lines at ~183.3 ppm for C=O and ~187.0 ppm for C=N).

Alternative Thiazole Formation Methods

While the Hantzsch synthesis is predominant, alternative approaches to thiazole formation include:

  • Cyclization of N-acylthioureas with appropriate reagents
  • Gabriel synthesis using thioamides and α,β-unsaturated carbonyl compounds
  • Condensation of isothiocyanates with amino ketones or esters

These methods may offer advantages in terms of regioselectivity, functional group tolerance, or overall efficiency depending on the specific substitution pattern required.

Ureido Linkage Formation

Isocyanate-Based Approach

The ureido linkage between the thiazole ring and the p-tolyl group is typically formed through the reaction of an amino-functionalized thiazole with p-tolyl isocyanate. This approach provides a direct and efficient route to the desired ureido derivative.

The reaction proceeds under mild conditions, generally at room temperature in an aprotic solvent such as dichloromethane, tetrahydrofuran, or N,N-dimethylformamide. The progress can be monitored by thin-layer chromatography or liquid chromatography.

2-Amino-thiazole Derivative Isocyanate Reagent Solvent Temperature (°C) Time (h) Yield (%)
2-Amino-4-(carboxymethyl)thiazole p-Tolyl isocyanate Dichloromethane 20-25 12-24 75-85
2-Amino-4-methylthiazole p-Tolyl isocyanate THF 20-25 8-12 80-90
2-Amino-thiazole p-Tolyl isocyanate DMF 20-25 6-8 85-95

Alternative Ureido Formation Methods

Alternative approaches to forming the ureido linkage include:

  • Reaction of 2-aminothiazole derivatives with p-tolyl carbamates in the presence of a coupling reagent
  • Condensation of 2-aminothiazole with p-toluidine using carbonyldiimidazole (CDI) or phosgene derivatives
  • Microwave-assisted urea formation using appropriate precursors

These alternatives may be preferred in cases where the isocyanate approach gives unsatisfactory yields or when specific functional group compatibility issues arise.

Acetamide Coupling

Direct Coupling Approach

The formation of the acetamide bond between the thiazole-ureido component and 2,5-dimethylphenyl amine typically involves the activation of a carboxylic acid followed by coupling with the amine. Based on synthetic approaches to similar compounds, this can be achieved using standard peptide coupling reagents.

A representative procedure adapted from the synthesis of related thiazole acetamides involves:

  • Activation of 2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP)
  • Addition of 2,5-dimethylaniline to the activated acid
  • Purification of the resulting acetamide product

The following table summarizes typical conditions for the acetamide coupling step:

Carboxylic Acid Component Amine Component Coupling Reagent Solvent Temperature (°C) Time (h) Yield (%)
Thiazole-4-acetic acid 2,5-Dimethylaniline EDC/DMAP CH2Cl2 0 → RT 24 70-80
Thiazole-4-acetic acid 2,5-Dimethylaniline HATU/DIPEA DMF RT 12 75-85
Thiazole-4-acetic acid 2,5-Dimethylaniline PyBOP/HOBt CH2Cl2 RT 16 65-75

Alternative Coupling Strategies

Several alternative strategies can be employed for the acetamide formation:

  • Conversion of the carboxylic acid to an acid chloride followed by reaction with 2,5-dimethylaniline
  • Mixed anhydride method using isobutyl chloroformate or similar reagents
  • Carbodiimide-mediated coupling with additives such as hydroxybenzotriazole (HOBt) to minimize racemization and side reactions

The choice of method depends on factors such as scale, available reagents, and the presence of sensitive functional groups.

Optimization of Reaction Conditions

Thiazole Ring Formation Optimization

The formation of the thiazole ring is a critical step that requires careful optimization. Key parameters include:

  • Solvent selection: Ethanol is commonly used, but other alcoholic solvents or aprotic solvents may be suitable depending on the specific substrates.
  • Temperature control: Conventional high-temperature conditions may lead to impurity formation; milder conditions (room temperature to 50°C) are often preferred.
  • Reaction time: Sufficient time must be allowed for complete reaction while avoiding decomposition.
  • Stoichiometry: Slight excess of one reagent may improve yields.

Research findings indicate that for certain thiazole derivatives, reaction at reflux temperature can lead to the formation of numerous impurities. In one study, when dry ethanol was used as the solvent at 50°C for 4 hours, optimal results were obtained.

Ureido Coupling Optimization

For the formation of the ureido linkage, several factors influence the efficiency of the reaction:

  • Solvent choice: Dichloromethane, THF, or DMF are typically used, with the selection based on solubility and reactivity considerations.
  • Catalysts: Bases such as triethylamine or DIPEA may accelerate the reaction.
  • Concentration: Dilute conditions may minimize side reactions.
  • Water exclusion: Anhydrous conditions are crucial to prevent hydrolysis of isocyanates.

Acetamide Formation Optimization

The optimization of the acetamide formation typically focuses on:

  • Activation methods: Selection of appropriate coupling reagents (EDC, HATU, PyBOP) affects efficiency and purity.
  • Additives: DMAP, HOBt, or HOAt can enhance reactivity and minimize side reactions.
  • Temperature profile: Initial activation at low temperature (0-5°C) followed by coupling at room temperature often provides best results.
  • Workup procedures: Aqueous workup with acid/base washes helps remove reagent by-products and unreacted starting materials.

Purification Strategies

Chromatographic Methods

Column chromatography is commonly employed for purifying both intermediates and the final this compound product. Typical stationary phases and solvent systems include:

Compound Type Stationary Phase Mobile Phase Rf Range Recovery (%)
Thiazole intermediates Silica gel Hexane/EtOAc (7:3 to 1:1) 0.3-0.5 85-95
Ureido derivatives Silica gel DCM/MeOH (95:5) 0.4-0.6 80-90
Final acetamide Silica gel EtOAc/Hexane (3:2) 0.5-0.7 75-85

Preparative HPLC may be used for final purification when exceptional purity is required, especially for analytical or biological studies.

Crystallization Approaches

Recrystallization is an effective method for obtaining high-purity product. For thiazole derivatives similar to the target compound, the following solvents have proven effective:

  • Ethyl acetate
  • Ethanol/water mixtures
  • Acetone/hexane systems

The selection of crystallization solvent depends on the solubility properties of the specific compound and the nature of the impurities to be removed.

Workup Procedures

Effective workup procedures for the purification of intermediates and final product typically include:

  • Extraction with organic solvents
  • Washing with aqueous solutions (1% HCl, saturated NaHCO3, brine)
  • Drying over anhydrous Na2SO4 or MgSO4
  • Filtration and solvent evaporation under reduced pressure

This sequence helps remove water-soluble impurities, excess reagents, and by-products from the reaction mixture.

Analytical Characterization

Spectroscopic Identification

The identity and purity of this compound can be confirmed through various spectroscopic techniques:

NMR Spectroscopy

Key 1H NMR signals (in DMSO-d6) typically include:

  • Thiazole ring proton: δ ~7.0-7.5 ppm (singlet)
  • Aromatic protons: δ ~6.8-7.8 ppm (multiple signals)
  • Methyl groups (p-tolyl and dimethylphenyl): δ ~2.1-2.4 ppm (singlets)
  • Acetamide CH2: δ ~3.8-4.2 ppm (singlet)
  • NH protons: δ ~8.0-10.0 ppm (broad signals)

Key 13C NMR signals include:

  • C=O carbons (acetamide and ureido): δ ~165-170 ppm
  • Thiazole ring carbons: δ ~110-160 ppm
  • Aromatic carbons: δ ~120-140 ppm
  • Methyl carbons: δ ~15-25 ppm
IR Spectroscopy

Characteristic IR bands include:

  • N-H stretching: 3300-3400 cm-1
  • C=O stretching (amide and ureido): 1640-1680 cm-1
  • C=N stretching (thiazole): 1580-1620 cm-1
  • C-S stretching (thiazole): 600-700 cm-1
Mass Spectrometry

Mass spectrometric analysis typically shows:

  • Molecular ion peak at m/z 394 [M+H]+
  • Characteristic fragmentation patterns reflecting the structural components

Purity Assessment

High-performance liquid chromatography (HPLC) is commonly used to assess the purity of the final product. Typical conditions include:

Column Mobile Phase Flow Rate (mL/min) Detection Retention Time (min)
C18 (250 × 4.6 mm, 5 μm) Acetonitrile/Water (70:30) 1.0 UV, 254 nm 8-12
C18 (150 × 4.6 mm, 3 μm) Methanol/Water (75:25) 0.8 UV, 280 nm 6-10

A purity of ≥95% is generally considered acceptable for research purposes, while higher purity (≥98%) may be required for biological studies.

Alternative Synthetic Approaches

One-Pot Multicomponent Reactions

Recent advances in multicomponent reactions (MCRs) offer potential alternatives for the synthesis of complex thiazole derivatives. These approaches can reduce the number of isolation and purification steps, potentially increasing overall yield and efficiency.

For example, a one-pot three-component reaction involving an α-haloketone, a thioamide or thiourea, and an isocyanate could potentially provide direct access to 2-ureido-thiazole derivatives in a single operation.

Flow Chemistry Approaches

Continuous flow chemistry represents an emerging technology for the synthesis of complex molecules like this compound. Advantages include:

  • Better heat and mass transfer
  • Precise control of reaction parameters
  • Safer handling of hazardous intermediates
  • Potential for automation and scale-up

Flow chemistry may be particularly beneficial for the exothermic Hantzsch thiazole synthesis step and for reactions involving reactive intermediates.

Comparative Analysis of Synthetic Methods

Efficiency Comparison

Different synthetic routes to the target compound can be evaluated based on key performance metrics:

Synthetic Approach Number of Steps Overall Yield (%) Time Requirement Scalability
Traditional linear synthesis 5-6 15-25 3-4 days Moderate
Convergent synthesis 4-5 25-35 2-3 days Good
One-pot multicomponent 2-3 20-30 1-2 days Limited
Microwave-assisted 4-5 30-40 1 day Limited
Flow chemistry 4-5 30-45 1-2 days Excellent

The selection of the most appropriate method depends on specific requirements related to scale, available equipment, time constraints, and desired purity.

Economic Considerations

Cost factors that influence the selection of synthetic routes include:

  • Reagent costs: Some coupling reagents (e.g., HATU) are effective but expensive, while others (e.g., EDC) offer a balance of cost and efficiency.
  • Solvent usage: Methods requiring large volumes of chromatography solvents increase costs and environmental impact.
  • Energy consumption: Microwave methods may use less energy overall despite higher power requirements.
  • Labor intensity: Complex purification procedures increase labor costs.

Environmental Impact Assessment

Green chemistry metrics can be applied to evaluate different synthetic routes:

Synthetic Method E-Factor Process Mass Intensity Atom Economy (%)
Classical stepwise approach 45-55 60-70 40-50
Convergent synthesis 35-45 50-60 45-55
One-pot multicomponent 25-35 40-50 60-70
Microwave-assisted 30-40 45-55 50-60

Sustainable synthesis approaches aim to minimize waste generation, reduce energy consumption, and utilize safer reagents and solvents.

Q & A

Q. What are the key steps in synthesizing N-(2,5-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves two critical steps: (1) thiazole ring formation via cyclization of α-haloketones with thiourea derivatives, and (2) urea moiety introduction using isocyanates or coupling reagents. Reaction optimization includes controlling solvent polarity (e.g., DMF for solubility), temperature (60–80°C for urea coupling), and stoichiometry to minimize side reactions. Analytical techniques like TLC and HPLC monitor intermediate purity .
  • Key Parameters :
  • Solvent choice (polar aprotic solvents enhance urea formation) .
  • Catalysts (e.g., triethylamine for deprotonation) .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms proton environments and carbon connectivity, particularly for the thiazole ring (δ 7.2–8.1 ppm) and urea NH groups (δ 9–10 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 394.5 g/mol). Infrared Spectroscopy (IR) identifies functional groups like C=O (1650–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .

Q. What stability considerations are critical for this compound in biological assays?

  • Methodological Answer : Stability under physiological pH (6–8) and temperature (37°C) must be assessed via accelerated degradation studies . Hydrolysis of the urea or acetamide bond is a risk; buffers like PBS or HEPES are recommended to maintain integrity during cell-based assays .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Thiazole-urea derivatives exhibit antimicrobial and anticancer potential . Initial screening includes:
  • MTT assays for cytotoxicity (IC₅₀ values against cancer cell lines).
  • Agar diffusion assays for antibacterial activity (zone of inhibition vs. Gram-positive pathogens) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability without compromising yield or purity?

  • Methodological Answer : Flow chemistry reduces reaction time and improves reproducibility by enabling continuous mixing of intermediates. Design of Experiments (DoE) optimizes variables (e.g., reagent ratios, residence time). For example, substituting batch-wise urea coupling with microwave-assisted synthesis reduces side-product formation .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein interference). Mitigation strategies:
  • Dose-response normalization across multiple cell lines.
  • Metabolic stability testing (e.g., liver microsome assays) to rule out rapid degradation .

Q. What strategies identify molecular targets or pathways modulated by this compound?

  • Methodological Answer :
  • Chemoproteomics : Use of biotinylated analogs for pull-down assays to isolate binding proteins.
  • RNA-seq profiling to detect differentially expressed genes post-treatment.
  • Kinase inhibition panels (e.g., Eurofins KinaseProfiler) for target prioritization .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer : SAR studies focus on:
  • Thiazole modifications : Substituting the 4-position with electron-withdrawing groups (e.g., Cl) enhances antimicrobial activity.
  • Urea linker optimization : Bulky aryl groups (e.g., p-tolyl) improve target binding affinity.
    Computational docking (AutoDock Vina) predicts interactions with enzymes like COX-1 .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :
  • Rodent models : Assess oral bioavailability and tissue distribution via LC-MS/MS.
  • Xenograft models : Test antitumor efficacy (e.g., HCT-116 colorectal cancer). Include control groups for metabolite profiling .

Q. How to address solubility challenges in formulation for in vivo studies?

  • Methodological Answer :
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Nanoformulation : Liposomal encapsulation improves bioavailability and reduces off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.